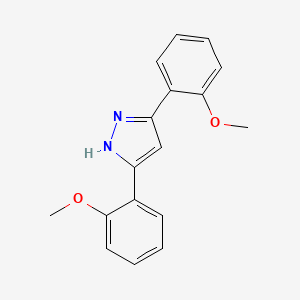![molecular formula C22H23N B6164332 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine CAS No. 393541-32-7](/img/no-structure.png)
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine (2PPP) is a heterocyclic organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a colorless liquid with a faint odor, and it has a boiling point of 197.2 °C. 2PPP is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. In addition, it has been used in the study of biochemical and physiological effects in laboratory experiments.
科学的研究の応用
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has a wide range of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anticonvulsants. It has also been used in the study of biochemical and physiological effects in laboratory experiments. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as polymers, dyes, and fragrances.
作用機序
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine is believed to act as an agonist at several different receptor sites, including the serotonin (5-HT) receptor, the GABA receptor, and the muscarinic acetylcholine receptor. It is also believed to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. In addition, it has been shown to have anticonvulsant and anti-anxiety effects in animal models.
実験室実験の利点と制限
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it has a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. However, it has some limitations as well. It is a relatively unstable compound, and it has a low solubility in water. In addition, it is toxic in large doses and can be irritating to the skin and eyes.
将来の方向性
There are several potential future directions for 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine research. One potential area of research is the development of new synthesis methods for 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine. Another potential area of research is the development of new pharmaceuticals based on 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine. Additionally, further research into the biochemical and physiological effects of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, further research into the mechanism of action of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine could lead to a better understanding of how it interacts with various receptor sites.
合成法
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine can be synthesized via several different methods, including the Knoevenagel condensation, the Biginelli reaction, and the Ugi reaction. The most common method is the Knoevenagel condensation, which involves reacting an aldehyde or ketone with an amine in the presence of a base such as pyridine. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an amine, and the Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine. All of these methods produce 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine in a moderate to high yield.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine involves the reaction of 2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine with sodium pyridine-3-carboxylate in the presence of a palladium catalyst.", "Starting Materials": [ "2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine", "Sodium pyridine-3-carboxylate", "Palladium catalyst" ], "Reaction": [ "The 2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine is dissolved in a suitable solvent such as DMF or DMSO.", "Sodium pyridine-3-carboxylate is added to the solution.", "The mixture is heated to a suitable temperature, typically between 80-120°C.", "A palladium catalyst such as Pd(OAc)2 or PdCl2 is added to the reaction mixture.", "The reaction mixture is stirred for a suitable amount of time, typically between 12-24 hours.", "The reaction mixture is then cooled and filtered to remove any solid impurities.", "The resulting product is purified by column chromatography or recrystallization to obtain the final compound 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine." ] } | |
CAS番号 |
393541-32-7 |
製品名 |
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine |
分子式 |
C22H23N |
分子量 |
301.4 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



